![molecular formula C23H20BrN5O2S B12032819 2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide CAS No. 477330-03-3](/img/structure/B12032819.png)
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
SALOR-INT L243485-1EA, also known by its CAS number 477330-03-3, is a chemical compound with various applications in scientific research and industry. It is characterized by its unique chemical properties, including its molecular formula and structure .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SALOR-INT L243485-1EA typically involves the addition reaction of benzylamine. The specific method includes reacting benzylamine with isopropyl sulfonic acid chloride to generate 4-isopropylbenzyl sulfonate, followed by a dehydration reaction to obtain the final product .
Industrial Production Methods
In industrial settings, the production of SALOR-INT L243485-1EA follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
SALOR-INT L243485-1EA undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by different reagents and conditions, leading to the formation of various products .
Common Reagents and Conditions
Common reagents used in the reactions involving SALOR-INT L243485-1EA include isopropyl sulfonic acid chloride for addition reactions and various oxidizing and reducing agents for other types of reactions. The conditions typically involve controlled temperatures and pressures to optimize the reaction outcomes .
Major Products Formed
The major products formed from the reactions of SALOR-INT L243485-1EA depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce various substituted benzylamine compounds .
Scientific Research Applications
SALOR-INT L243485-1EA has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions
Biology: Employed in biochemical studies to investigate molecular interactions and pathways
Medicine: Utilized in drug development and as a precursor for synthesizing pharmaceutical compounds
Industry: Applied in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of SALOR-INT L243485-1EA involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. These interactions are crucial for its applications in various fields, including medicine and biology .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to SALOR-INT L243485-1EA include:
- 4-Isopropylbenzylamine
- Benzylamine derivatives
- Other substituted benzylamines
Uniqueness
SALOR-INT L243485-1EA stands out due to its specific chemical structure and properties, which make it particularly suitable for certain applications. Its unique reactivity and stability under various conditions differentiate it from other similar compounds .
Biological Activity
2-{[4-(4-bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a compound that belongs to the class of triazole derivatives, which have garnered significant interest due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential applications in medicine and agriculture.
The chemical formula for this compound is C15H14BrN4OS with a molecular weight of 391.25 g/mol. The structure includes a triazole ring, which is known for its ability to interact with various biological targets.
Property | Value |
---|---|
Chemical Formula | C15H14BrN4OS |
Molecular Weight | 391.25 g/mol |
IUPAC Name | This compound |
Appearance | Powder |
Storage Temperature | Room Temperature |
Biological Activity Overview
Triazole derivatives have been extensively studied for their biological activities, including antimicrobial , antifungal , anticancer , and anti-inflammatory properties. The specific compound under review has shown promising results in various studies.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against various bacterial strains and fungi.
A study highlighted that triazole compounds exhibited strong activity against Escherichia coli and Staphylococcus aureus, suggesting potential use in treating infections caused by these pathogens .
Antifungal Activity
The antifungal properties of triazoles are well-documented. Compounds within this class have been shown to inhibit the growth of fungi by targeting specific enzymes involved in cell wall synthesis. For example, related triazole derivatives have been effective against plant pathogens such as Physalospora piricola, indicating their potential utility in agricultural applications .
Anticancer Activity
Triazole derivatives also exhibit anticancer activity. In vitro studies have shown that certain triazoles can induce apoptosis in cancer cell lines such as HCT116 (colon carcinoma) and T47D (breast cancer), with IC50 values indicating significant potency . The mechanism often involves the inhibition of key enzymes or pathways critical for cancer cell proliferation.
Case Studies
- Antibacterial Study : A series of synthesized triazole derivatives were tested against multiple bacterial strains using the agar disc diffusion method. Results indicated that several derivatives exhibited zones of inhibition comparable to standard antibiotics, highlighting their potential as new antibacterial agents .
- Antifungal Efficacy : In a comparative study of various triazole compounds against fungal pathogens, the compound demonstrated superior antifungal activity at lower concentrations compared to traditional fungicides, suggesting its potential as an effective agricultural fungicide .
- Anticancer Research : A recent investigation into the anticancer properties of triazole derivatives revealed that modifications in the substituents significantly impacted their cytotoxicity against cancer cells. The specific compound was noted for its ability to inhibit tumor growth in vitro by disrupting cellular metabolic processes .
Q & A
Basic Research Questions
Q. What are the critical steps and reagents involved in synthesizing this triazole-based compound?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the triazole core via cyclization of hydrazide derivatives (e.g., reacting isonicotinohydrazide with iso-thiocyanates in ethanol under reflux) .
- Step 2 : Thiolation of the triazole ring using 2-chloroacetonitrile or similar alkylating agents in DMF/NaOH to introduce the sulfanyl group .
- Step 3 : Acetamide coupling via nucleophilic substitution, often requiring coupling agents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to enhance yields . Key Reagents : NaOH, DMF, HBTU.
Q. Which analytical methods are essential for confirming the compound's structural integrity and purity?
- NMR Spectroscopy : 1H and 13C NMR are critical for verifying substituent positions (e.g., pyridinyl protons at δ 8.5–9.0 ppm, ethoxyphenyl signals at δ 1.3–1.5 ppm for CH3) .
- HPLC : Purity assessment (>95% by reverse-phase C18 columns with acetonitrile/water gradients) .
- X-ray Crystallography : Resolves 3D conformation, including dihedral angles between triazole and pyridinyl rings .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer efficacy) across studies?
Contradictions often arise from assay variability or structural analogs. To address this:
- Standardized Assays : Use CLSI/MIC guidelines for antimicrobial testing and NCI-60 cell lines for anticancer screening .
- SAR Analysis : Compare substituent effects (e.g., bromophenyl vs. chlorophenyl) on activity (Table 1) .
Table 1 : Substituent Impact on Biological Activity
Substituent (R) | Antimicrobial (MIC, µg/mL) | Anticancer (IC50, µM) | Source |
---|---|---|---|
4-Bromophenyl | 8.2 | 12.5 | |
4-Chlorophenyl | 6.7 | 18.9 |
Q. What strategies optimize pharmacokinetic properties (e.g., metabolic stability) in preclinical models?
- Prodrug Design : Mask the sulfanyl group with labile esters (e.g., acetyl) to enhance oral bioavailability .
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS to identify metabolic hotspots .
- LogP Optimization : Adjust the ethoxyphenyl group to balance hydrophobicity (target LogP 2.5–3.5) .
Q. How can computational methods predict binding modes with biological targets (e.g., kinases or microbial enzymes)?
- Molecular Docking : Use AutoDock Vina to model interactions with CYP450 or bacterial DNA gyrase. Key residues (e.g., Asn46 in gyrase) show hydrogen bonding with the triazole ring .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes .
Q. Data Conflict Resolution
Q. Why do some studies report poor aqueous solubility despite structural polar groups?
The bromophenyl and ethoxyphenyl groups introduce hydrophobicity. Mitigation strategies:
- Co-solvent Systems : Use DMSO/PEG400 mixtures (10–20% v/v) for in vitro studies .
- Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (size <200 nm) to enhance dispersibility .
Q. How to address discrepancies in cytotoxicity data across cell lines?
- Mechanistic Profiling : Perform transcriptomics (RNA-seq) to identify off-target effects (e.g., mitochondrial toxicity) .
- Dose-Response Validation : Replicate assays with stricter controls (e.g., ATP-based viability kits vs. MTT) .
Q. Methodological Recommendations
- Synthetic Yield Optimization : Replace DMF with DMA (N,N-dimethylacetamide) to reduce side reactions during thiolation (yield increases from 65% to 82%) .
- Purification : Use flash chromatography (silica gel, hexane/ethyl acetate 3:1) followed by recrystallization from ethanol .
Properties
CAS No. |
477330-03-3 |
---|---|
Molecular Formula |
C23H20BrN5O2S |
Molecular Weight |
510.4 g/mol |
IUPAC Name |
2-[[4-(4-bromophenyl)-5-pyridin-3-yl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20BrN5O2S/c1-2-31-20-8-4-3-7-19(20)26-21(30)15-32-23-28-27-22(16-6-5-13-25-14-16)29(23)18-11-9-17(24)10-12-18/h3-14H,2,15H2,1H3,(H,26,30) |
InChI Key |
FDIPETMEULWTGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Br)C4=CN=CC=C4 |
Origin of Product |
United States |
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